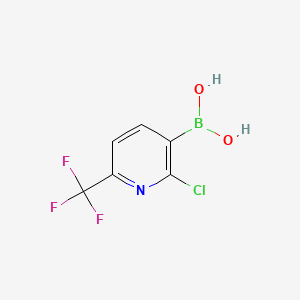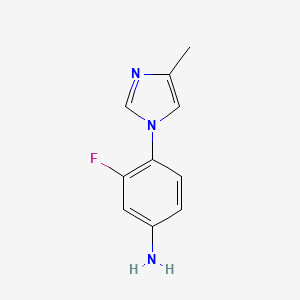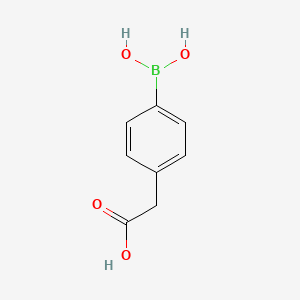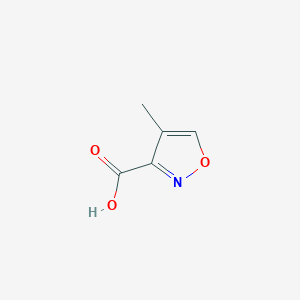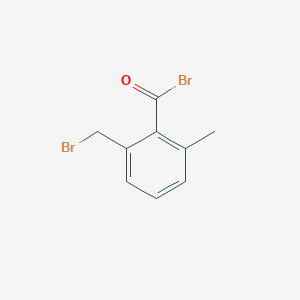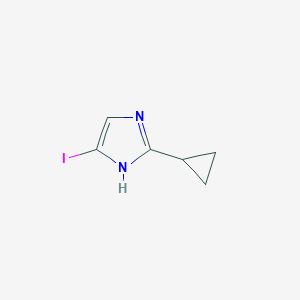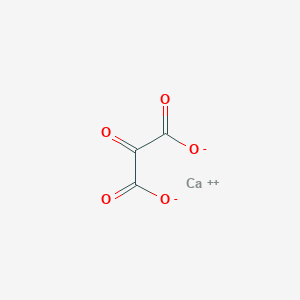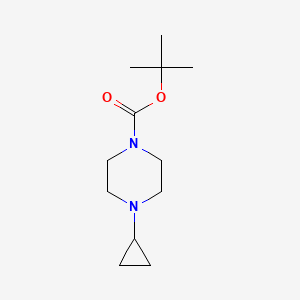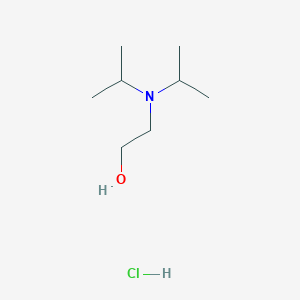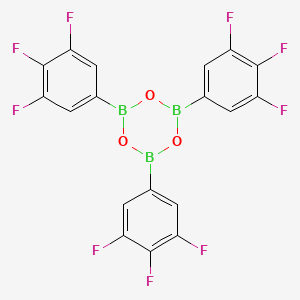
Ethyl 2-(pyrimidin-5-YL)acetate
Overview
Description
Ethyl 2-(pyrimidin-5-YL)acetate is a chemical compound with the molecular formula C8H10N2O2 . It is used in the preparation of dihydropyrrolopyrimidine-selective JAK2 inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves the treatment of compound 9 with L-phenylalanine ethyl ester hydrochloride (7) in ethyl acetate (CH3COOC2H5) containing triethylamine (Et3N) at 0 °C . Another method involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For example, one reaction involves the reflux of compound 3 with ethyl chloroacetate in dry acetone and anhydrous potassium carbonate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.17700, a density of 1.144 g/cm3, and a boiling point of 256.2ºC at 760 mmHg .Scientific Research Applications
Anomalous Cyclization and Chemical Transformations
Ethyl 2-(pyrimidin-5-yl)acetate plays a role in chemical synthesis, particularly in the formation of various heterocyclic compounds. For instance, it has been observed that structural modification of certain (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate can lead to anomalous cyclization, resulting in the creation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This process involves a specific cleavage and rearrangement, highlighting the compound's utility in the synthesis of complex heterocyclic structures (Erkin & Krutikov, 2007).
Antimicrobial Activity
Research on pyrimidine derivatives, including those related to this compound, has shown promising antimicrobial properties. A study synthesizing various pyrimidinones and oxazinones fused with thiophene rings demonstrated these compounds' efficacy as antimicrobial agents, comparable to standard drugs like streptomycin and fusidic acid. Such findings suggest the potential of this compound derivatives in developing new antimicrobial drugs (Hossan et al., 2012).
Antifolate and Antitumor Agents
This compound derivatives have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Research into classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines has yielded compounds with significant inhibitory effects on human DHFR and the growth of tumor cells, highlighting the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2007).
Molecular Docking Analyses
This compound derivatives have been subjected to molecular docking analyses to understand their interaction with biological targets. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate underwent detailed spectral, DFT/B3LYP, and molecular docking analyses. These studies provide insights into the compound's binding efficiency and potential as a cancer treatment inhibitor, showcasing its importance in the development of targeted therapies (Sert et al., 2020).
Mechanism of Action
Target of Action
Ethyl 2-(pyrimidin-5-YL)acetate is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets, leading to changes in the expression and activities of these mediators, thereby exerting its pharmacological effects.
Biochemical Pathways
Given the known anti-inflammatory effects of pyrimidines , it can be inferred that this compound may affect pathways related to inflammation. These could include pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Based on the known effects of pyrimidines , it can be inferred that this compound may have anti-inflammatory effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Research on Ethyl 2-(pyrimidin-5-YL)acetate and similar compounds is ongoing. For example, some novel peptides containing a modified pyrazolopyrimidine moiety have been synthesized and found to exhibit potent antibacterial activity . Further biological and pharmacological screening of these compounds against drug-resistant microbial strains is encouraged .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(pyrimidin-5-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This interaction can inhibit the enzyme’s activity, thereby affecting collagen production. Additionally, this compound may interact with other biomolecules, such as nucleic acids, due to its pyrimidine ring structure, which is similar to the bases found in DNA and RNA.
Cellular Effects
This compound has various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the expression of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . This inhibition can lead to reduced inflammation and altered cellular responses. Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, its interaction with collagen prolyl-4-hydroxylase results in enzyme inhibition, which affects collagen synthesis . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its efficacy and altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity and modulation of metabolic pathways . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the metabolism of other biomolecules. For example, it may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of various substrates . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . This compound may accumulate in certain tissues or cells, depending on the expression levels of these transporters and binding proteins. This accumulation can influence the compound’s overall efficacy and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be found in the cytoplasm, where it can interact with metabolic enzymes and other cytoplasmic proteins.
Properties
IUPAC Name |
ethyl 2-pyrimidin-5-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYKRSTLSLCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614355 | |
| Record name | Ethyl (pyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-48-8 | |
| Record name | Ethyl (pyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
